Porfiromycin - 801-52-5

Porfiromycin

Catalog Number: EVT-279560
CAS Number: 801-52-5
Molecular Formula: C16H20N4O5
Molecular Weight: 348.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Porfiromycin, also known as methyl mitomycin C, is an antineoplastic antibiotic derived from the bacterium Streptomyces ardus and other Streptomyces species. It is classified as a bioreductive alkylating agent and plays a significant role in scientific research as a tool to study:

  • Hypoxic cell cytotoxicity: Porfiromycin exhibits preferential toxicity towards hypoxic cells, making it valuable for studying mechanisms of hypoxia-selective drug action.
  • DNA damage and repair: Porfiromycin's ability to induce DNA interstrand crosslinks and other DNA lesions makes it useful for investigating DNA damage responses and repair mechanisms.
  • Drug delivery systems: Researchers are exploring the conjugation of Porfiromycin with other molecules, like antisense oligonucleotides, to develop targeted drug delivery systems.
Synthesis Analysis

Porfiromycin can be synthesized by methylation of naturally occurring mitomycin C with [3H] methyl iodide, resulting in a product with high radiochemical purity.

Molecular Structure Analysis

Porfiromycin undergoes bioreductive activation, which involves a one-electron reduction that converts the molecule into a reactive species capable of alkylating DNA. This activation process is influenced by factors like pH and the presence of reducing agents, such as NADPH-cytochrome P450 reductase and xanthine oxidase. Upon activation, Porfiromycin can form covalent bonds with DNA, primarily with guanine residues, resulting in mono- and bis-adducts.

Mechanism of Action

Porfiromycin's primary mechanism of action involves its bioreductive activation and subsequent alkylation of DNA. The formation of DNA interstrand crosslinks, specifically at the N2 position of guanine bases, is considered a crucial step in its cytotoxicity. These crosslinks interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. In addition to its direct DNA-damaging effects, Porfiromycin can generate reactive oxygen species upon bioactivation, contributing to its cytotoxicity, particularly in aerobic conditions.

Physical and Chemical Properties Analysis
  • Stability: Porfiromycin exhibits pH-dependent stability, with degradation occurring in acidic environments.
  • Solubility: Porfiromycin demonstrates solubility in aqueous solutions.
  • Prototropic properties: Studies have determined the pKa values of basic and acidic functions in Porfiromycin.
Applications
  • Investigating Hypoxia-Selective Drug Action: Porfiromycin serves as a model compound for studying mechanisms underlying hypoxia-selective drug action. Its enhanced cytotoxicity in hypoxic environments provides insights into developing more effective therapies for solid tumors, which often contain hypoxic regions resistant to conventional treatments.
  • Probing DNA Damage and Repair Pathways: Porfiromycin's capacity to induce DNA interstrand crosslinks makes it valuable for investigating DNA damage responses and repair mechanisms. By studying the cellular response to Porfiromycin-induced DNA damage, researchers can gain a deeper understanding of the DNA damage response pathway and identify potential targets for therapeutic interventions.
  • Developing Targeted Drug Delivery Systems: Research efforts are focused on conjugating Porfiromycin with molecules like antisense oligonucleotides to create targeted drug delivery systems. This approach aims to enhance the drug's specificity towards cancer cells while minimizing off-target effects. For instance, Porfiromycin-oligonucleotide conjugates have shown promise in inhibiting the proliferation of specific cell types, suggesting potential for targeted cancer therapy.
  • Investigating Enzyme Activity and Inhibition: Porfiromycin acts as a substrate for various enzymes involved in its bioactivation, such as NADPH-cytochrome P450 reductase and xanthine oxidase. By studying the interactions between Porfiromycin and these enzymes, researchers can gain insights into the enzyme's kinetics, mechanisms of action, and potential for inhibition. This knowledge is valuable for developing enzyme inhibitors that may have therapeutic applications.
  • Studying Cellular Uptake and Efflux Mechanisms: Research on the cellular uptake and efflux of Porfiromycin provides valuable information about the mechanisms involved in drug transport across cell membranes. This understanding is essential for developing strategies to improve drug delivery and overcome drug resistance.
Future Directions
  • Optimizing its use in combination therapies: Exploring synergistic effects with other chemotherapeutics or radiation therapy, particularly in the context of targeting hypoxic tumor cells.
  • Developing more selective and potent derivatives: Designing and synthesizing new analogues with improved pharmacological profiles, such as enhanced hypoxia selectivity and reduced toxicity towards normal cells.
  • Further elucidating its mechanism of action: Investigating the intricacies of its bioactivation pathway, the role of specific enzymes, and the impact of intracellular factors like pH on its activity.
  • Exploring its potential in non-cancer applications: Given its potent antimicrobial activity, investigating its suitability for controlling bacterial infections, particularly those associated with biofilms or chronic wounds characterized by hypoxic microenvironments.

Compound Description: Mitomycin C is a naturally occurring aziridine-containing antibiotic produced by Streptomyces caespitosus. It functions as a bioreductive alkylating agent, forming DNA interstrand crosslinks and exhibiting preferential cytotoxicity towards hypoxic cells. It is used clinically as an anticancer agent for various solid tumors. [, , , , , , , , , , , , , , , , , , , , , , , , ]

    Compound Description: This compound is a metabolite of Porfiromycin formed through reductive metabolism by enzymes like NADPH cytochrome P-450 reductase and xanthine oxidase. It exists in both cis and trans isomers. []

    Relevance: As a metabolite of Porfiromycin, this compound provides insight into the metabolic pathways and potential mechanisms of action of the parent drug. Its formation suggests that metabolic activation of Porfiromycin involves modifications at the C-1 position. []

      Compound Description: This compound is a metabolite of Porfiromycin formed through enzymatic reduction, primarily under more acidic conditions (pH 6.5). []

      Relevance: Similar to 7-Amino-1-hydroxyl-2-methylaminomitosene, this metabolite demonstrates the metabolic pathways of Porfiromycin and highlights the influence of pH on its metabolism. []

        Compound Description: This is the major DNA adduct formed by enzyme-activated Porfiromycin. It results from the covalent linkage of Porfiromycin to the N2 position of deoxyguanosine in DNA. []

        Relevance: This adduct exemplifies the mechanism of action of Porfiromycin, which involves alkylation of DNA. Specifically, it indicates that the N2 position of deoxyguanosine is a primary target for alkylation by activated Porfiromycin. []

          Compound Description: KW-2149 (7-N-[2"-dimethylamino)ethyl]mitomycin C) is a synthetic mitomycin C analog designed to have an improved pharmacological profile compared to mitomycin C. []

          Relevance: KW-2149, along with BMS-181174, are examples of semi-synthetic mitomycin analogs developed to improve upon the clinical performance and address limitations of both mitomycin C and Porfiromycin. They highlight the ongoing research efforts to discover more effective and less toxic mitomycin-based anticancer agents. []

            Compound Description: BMS-181174 (7-N-(2'-aminomethylene-1',1'-dioxo-tetrahydro-1λ6-thiopyran-4'-yl)mitomycin C) is a synthetic mitomycin C analog designed to have an improved pharmacological profile compared to mitomycin C. []

            Relevance: Similar to KW-2149, BMS-181174 showcases the development of synthetic mitomycin analogs with enhanced therapeutic potential, aiming to optimize their activity and toxicity profiles. []

              Compound Description: This is a novel synthetic analog of Porfiromycin that incorporates a cyclic disulfide unit at the C8 position. This disulfide moiety can be cleaved to generate thiols, potentially influencing the drug's reactivity. []

              Relevance: This compound represents a strategy to enhance the activity of Porfiromycin by incorporating functionalities that can be activated under specific conditions within the tumor microenvironment. The presence of the disulfide introduces a potential mechanism for targeted activation and increased reactivity, leading to enhanced DNA crosslinking and cytotoxicity. []

              7-N-(1'-aminocyclohex-2'-yl)porfiromycin C(8) cyclized imine (13)

              Compound Description: This compound is a synthetic analog of Porfiromycin used as a reference compound in the study of 7-N-(1'-amino-4',5'-dithian-2'-yl)porfiromycin C(8) cyclized imine (6). It lacks the disulfide unit present in compound (6), allowing researchers to assess the impact of the disulfide on drug activation and activity. []

              Relevance: By comparing its activity with compound (6), researchers can elucidate the specific contribution of the disulfide moiety in modulating Porfiromycin's activity. This comparison helps to establish the structure-activity relationship and highlights the importance of specific structural features in determining the biological effects of Porfiromycin analogs. []

            Compound Description: This compound is a synthetic derivative of Mitomycin C where the carbamoyl group at the C10 position is removed. It serves as a precursor for generating various C10-modified mitomycin analogs. []

            Relevance: This compound is a key intermediate in the synthesis of Porfiromycin analogs designed to explore the impact of C10 modifications on drug activity and DNA binding properties. []

              Compound Description: This is a derivative of Porfiromycin lacking the carbamoyl group at the C10 position. It is synthesized from 10-decarbamoylmitomycin C and serves as an intermediate for further modifications. []

              Relevance: This compound, along with N(1a)-[(methylthio)-carbonyl]-10-decarbamoylmitomycin C, are pivotal intermediates in synthesizing various Porfiromycin analogs. These analogs help in exploring the structure-activity relationships of Porfiromycin, particularly focusing on the C10 position and its role in DNA interaction and drug efficacy. []

              N(1a)-[(methylthio)-carbonyl]-10-decarbamoylmitomycin C

              Compound Description: This compound is a derivative of 10-decarbamoylmitomycin C with a methylthiocarbonyl group introduced at the N1a position. This modification is part of a synthetic strategy to create a linker for attaching other molecules, such as oligodeoxynucleotides, to the mitomycin scaffold. []

              Relevance: Similar to 10-decarbamoylporfiromycin, this compound is crucial for developing Porfiromycin conjugates, including those with oligodeoxynucleotides. These conjugates are designed to enhance the target specificity of Porfiromycin by utilizing the sequence-specific binding of oligodeoxynucleotides to DNA. []

              Compound Description: This is another synthetic derivative of Porfiromycin where the C10 carbamoyloxy group is replaced with an isothiocyanate group. This modification introduces a reactive site for conjugation with amine-containing molecules. []

              Relevance: This compound is crucial for synthesizing Porfiromycin conjugates, specifically with phosphorothioate oligodeoxynucleotides. The isothiocyanate group allows for efficient coupling with amine-containing molecules, enabling the creation of targeted therapeutics where the oligodeoxynucleotide guides the Porfiromycin moiety to specific DNA sequences. []

              2-Methylamino-7-aminomitosene

              Compound Description: This is a primary metabolite of Porfiromycin identified in rat liver preparations under aerobic conditions. This compound retains the ability to undergo further metabolic activation. []

              Relevance: As a primary metabolite formed in the liver, 2-methylamino-7-aminomitosene offers valuable information on the metabolic fate of Porfiromycin in a physiologically relevant context. Its identification helps in understanding the drug's pharmacokinetic properties and potential for metabolic activation in vivo. []

              1,2-cis and 1,2-trans-1-Hydroxy-2-methylamino-7-aminomitosene

              Compound Description: These are diastereoisomeric metabolites of Porfiromycin observed in rat liver preparations. Their formation highlights the stereoselectivity of Porfiromycin metabolism. []

              Relevance: Similar to 2-methylamino-7-aminomitosene, these metabolites contribute to understanding the in vivo metabolism of Porfiromycin. Their identification as diastereomers underlines the importance of stereochemistry in drug metabolism and the potential for different pharmacological activities of individual isomers. []

              10-Decarbamoyl-2-methylamino-7-aminomitosene-10-phosphate

              Compound Description: This metabolite of Porfiromycin is a phosphate adduct, indicating a reaction between a metabolic intermediate and phosphate groups. []

              Relevance: This metabolite provides insights into potential off-target interactions of activated Porfiromycin or its metabolites. The formation of phosphate adducts suggests that Porfiromycin or its active forms may interact with phosphate-containing biomolecules other than DNA. []

              1,2-cis and 1,2-trans-2-Methylamino-7-aminomitosene-1-phosphate

              Compound Description: These are diastereoisomeric phosphate adducts of Porfiromycin, further demonstrating the potential for Porfiromycin to form adducts with phosphate-containing molecules. []

              Relevance: Similar to 10-decarbamoyl-2-methylamino-7-aminomitosene-10-phosphate, these metabolites indicate possible interactions with phosphate groups on various biomolecules. Their presence highlights the complexity of Porfiromycin's metabolic fate and potential off-target effects. []

              N-(N',N'-dimethylaminomethylene)amine analogue of mitomycin C (BMY-25282)

              Compound Description: This synthetic mitomycin C analog features an N-(N',N'-dimethylaminomethylene)amine group, which significantly enhances its aerobic cytotoxicity compared to mitomycin C and Porfiromycin. [, ]

              Relevance: BMY-25282 highlights the impact of structural modifications on the biological activity of mitomycin analogs. Its increased aerobic cytotoxicity, unlike Mitomycin C or Porfiromycin, suggests that the incorporated N-(N',N'-dimethylaminomethylene)amine group alters its activation pathway or mechanism of action. [, ]

              N-(N',N'-dimethylaminomethylene)amine analogue of porfiromycin (BL-6783)

              Compound Description: This synthetic Porfiromycin analog, incorporating the same N-(N',N'-dimethylaminomethylene)amine group as BMY-25282, displays equal cytotoxicity under both hypoxic and aerobic conditions. [, ]

              Relevance: BL-6783 further emphasizes the influence of the N-(N',N'-dimethylaminomethylene)amine group on the activity of mitomycin analogs. Its lack of differential cytotoxicity under hypoxic and aerobic conditions, compared to Porfiromycin, suggests that this modification alters the drug's oxygen dependence for activation or its interaction with cellular targets. [, ]

            Properties

            CAS Number

            801-52-5

            Product Name

            Porfiromycin

            IUPAC Name

            [(4S,6S,7R,8S)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

            Molecular Formula

            C16H20N4O5

            Molecular Weight

            348.35 g/mol

            InChI

            InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23)/t7-,8+,14+,16-,19?/m1/s1

            InChI Key

            HRHKSTOGXBBQCB-VFWICMBZSA-N

            SMILES

            CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N

            Solubility

            Soluble in DMSO, not in water

            Synonyms

            methyl mitomycin; methyl mitomycin C; Methylmitomycin; porfiromycine porphyromycin; US brand name: Promycin. Code names: ENT50825; U14743; Nmethylmitomycin C.

            Canonical SMILES

            CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N

            Isomeric SMILES

            CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C)N

            Product FAQ

            Q1: How Can I Obtain a Quote for a Product I'm Interested In?
            • To receive a quotation, send us an inquiry about the desired product.
            • The quote will cover pack size options, pricing, and availability details.
            • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
            • Quotations are valid for 30 days, unless specified otherwise.
            Q2: What Are the Payment Terms for Ordering Products?
            • New customers generally require full prepayment.
            • NET 30 payment terms can be arranged for customers with established credit.
            • Contact our customer service to set up a credit account for NET 30 terms.
            • We accept purchase orders (POs) from universities, research institutions, and government agencies.
            Q3: Which Payment Methods Are Accepted?
            • Preferred methods include bank transfers (ACH/wire) and credit cards.
            • Request a proforma invoice for bank transfer details.
            • For credit card payments, ask sales representatives for a secure payment link.
            • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
            Q4: How Do I Place and Confirm an Order?
            • Orders are confirmed upon receiving official order requests.
            • Provide full prepayment or submit purchase orders for credit account customers.
            • Send purchase orders to sales@EVITACHEM.com.
            • A confirmation email with estimated shipping date follows processing.
            Q5: What's the Shipping and Delivery Process Like?
            • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
            • You can use your FedEx account; specify this on the purchase order or inform customer service.
            • Customers are responsible for customs duties and taxes on international shipments.
            Q6: How Can I Get Assistance During the Ordering Process?
            • Reach out to our customer service representatives at sales@EVITACHEM.com.
            • For ongoing order updates or questions, continue using the same email.
            • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

            Quick Inquiry

             Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.